molecular formula C28H31NO3 B11655425 2-(4-methoxyphenoxy)-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3H-quinolin-1-yl]ethanone

2-(4-methoxyphenoxy)-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3H-quinolin-1-yl]ethanone

Cat. No.: B11655425
M. Wt: 429.5 g/mol
InChI Key: FWJMBOSGBRJCKS-UHFFFAOYSA-N
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Description

2-(4-METHOXYPHENOXY)-1-[2,2,4-TRIMETHYL-4-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]ETHAN-1-ONE is an organic compound that belongs to the class of phenoxy compounds. These compounds are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENOXY)-1-[2,2,4-TRIMETHYL-4-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]ETHAN-1-ONE typically involves the following steps:

    Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction where a methoxyphenol reacts with an appropriate halide.

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene.

    Coupling of the Two Fragments: The final step involves coupling the phenoxy group with the tetrahydroquinoline core through a suitable linker, such as an ethanone group.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The choice of solvents, catalysts, and reaction conditions is optimized for maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and tetrahydroquinoline moieties.

    Reduction: Reduction reactions can target the carbonyl group in the ethanone linker.

    Substitution: The phenoxy group can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4) are employed.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

Pharmaceutical research could investigate this compound for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, this compound might find applications in the development of new materials, such as polymers or coatings, due to its stable phenoxy and tetrahydroquinoline structures.

Mechanism of Action

The mechanism of action for compounds like 2-(4-METHOXYPHENOXY)-1-[2,2,4-TRIMETHYL-4-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]ETHAN-1-ONE typically involves interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can interact with hydrophobic pockets, while the tetrahydroquinoline core might engage in hydrogen bonding or π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-HYDROXYPHENOXY)-1-[2,2,4-TRIMETHYL-4-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]ETHAN-1-ONE
  • 2-(4-CHLOROPHENOXY)-1-[2,2,4-TRIMETHYL-4-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]ETHAN-1-ONE

Uniqueness

The methoxy group in 2-(4-METHOXYPHENOXY)-1-[2,2,4-TRIMETHYL-4-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]ETHAN-1-ONE provides unique electronic and steric properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its hydroxyl or chloro analogs.

Properties

Molecular Formula

C28H31NO3

Molecular Weight

429.5 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3H-quinolin-1-yl]ethanone

InChI

InChI=1S/C28H31NO3/c1-20-10-12-21(13-11-20)28(4)19-27(2,3)29(25-9-7-6-8-24(25)28)26(30)18-32-23-16-14-22(31-5)15-17-23/h6-17H,18-19H2,1-5H3

InChI Key

FWJMBOSGBRJCKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CC(N(C3=CC=CC=C32)C(=O)COC4=CC=C(C=C4)OC)(C)C)C

Origin of Product

United States

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